molecular formula C10H21O2P B14617952 Ethyl [di(propan-2-yl)phosphanyl]acetate CAS No. 59356-26-2

Ethyl [di(propan-2-yl)phosphanyl]acetate

Cat. No.: B14617952
CAS No.: 59356-26-2
M. Wt: 204.25 g/mol
InChI Key: LWCRCAPRUCQTEM-UHFFFAOYSA-N
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Description

Ethyl [di(propan-2-yl)phosphanyl]acetate is an organophosphorus compound characterized by a phosphanyl group (P–H) substituted with two isopropyl (–CH(CH₃)₂) groups, attached to an ethyl acetate backbone. Its IUPAC name reflects the ethyl ester of the acetic acid derivative bearing a diisopropylphosphanyl moiety.

Properties

CAS No.

59356-26-2

Molecular Formula

C10H21O2P

Molecular Weight

204.25 g/mol

IUPAC Name

ethyl 2-di(propan-2-yl)phosphanylacetate

InChI

InChI=1S/C10H21O2P/c1-6-12-10(11)7-13(8(2)3)9(4)5/h8-9H,6-7H2,1-5H3

InChI Key

LWCRCAPRUCQTEM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CP(C(C)C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [di(propan-2-yl)phosphanyl]acetate typically involves the reaction of di(propan-2-yl)phosphine with ethyl bromoacetate. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:

  • Solvent: Tetrahydrofuran (THF)
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl [di(propan-2-yl)phosphanyl]acetate can undergo various types of chemical reactions, including:

    Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.

    Substitution: The ethyl acetate moiety can participate in nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.

Major Products

    Oxidation: Phosphine oxides

    Substitution: Substituted phosphanyl acetates

    Hydrolysis: Carboxylic acids and alcohols

Scientific Research Applications

Ethyl [di(propan-2-yl)phosphanyl]acetate has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which can be used in various catalytic processes.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl [di(propan-2-yl)phosphanyl]acetate involves its ability to act as a ligand, forming complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific catalytic process and the nature of the transition metal used.

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name Substituents/Functional Groups Molecular Formula Key Properties Applications/Reactivity Insights
This compound Diisopropylphosphanyl (P–H) C₉H₁₉O₂P Sterically hindered; moderate electron-donating capacity Potential ligand in transition-metal catalysis; intermediate in organophosphorus synthesis
Ethyl (diphenylphosphoryl)acetate Diphenylphosphoryl (P=O) C₁₆H₁₇O₃P Aromatic bulk; electron-withdrawing P=O group Phosphorylating agent; precursor for bioactive molecules
Triethyl phosphonoacetate Diethoxyphosphoryl (P=O) C₈H₁₇O₅P Polar; high solubility in polar solvents Horner-Wadsworth-Emmons reactions; synthetic intermediate
Ethyl 2-[methyl(triphenyl)-λ⁵-phosphanyl]acetate Methyltriphenylphosphoranyl (P⁵–C) C₂₃H₂₄O₂P Extremely bulky; electron-rich phosphorus center Specialized ligand in asymmetric catalysis
Propan-2-yl 2-dimethoxyphosphinothioylsulfanyl-2-phenylacetate Dimethoxyphosphinothioylsulfanyl (P–S), Phenyl C₁₄H₁₉O₄PS₂ Sulfur-containing; reactive thiolate potential Agrochemicals (e.g., insecticides)

Structural and Electronic Differences

  • Phosphorus Oxidation State: The target compound and Ethyl 2-[methyl(triphenyl)-λ⁵-phosphanyl]acetate feature phosphorus in different oxidation states (P³⁻ vs. P⁵⁺), influencing their redox stability and ligand properties. Phosphoryl (P=O) groups in compounds like Ethyl (diphenylphosphoryl)acetate and Triethyl phosphonoacetate are electron-withdrawing, enhancing acidity and stabilizing enolate intermediates.
  • Steric Effects: Diisopropyl and triphenyl substituents impose significant steric hindrance, reducing nucleophilic attack susceptibility but enhancing selectivity in catalytic applications. Ethyl (diphenylphosphoryl)acetate and Triethyl phosphonoacetate exhibit contrasting bulkiness, impacting their solubility and reactivity in cross-coupling reactions.

Research Findings and Challenges

  • Challenges include controlling oxidation of the phosphanyl group (P–H → P=O) and managing steric effects during reactions.
  • Stability Considerations :
    Phosphanyl-containing compounds are prone to oxidation, necessitating inert handling conditions. In contrast, phosphoryl derivatives (e.g., Ethyl (diphenylphosphoryl)acetate ) are more stable but less reactive in metal coordination.

  • Contradictions and Gaps: Limited direct data on the target compound’s physical properties (e.g., melting point, solubility) require extrapolation from structural analogs. For instance, the diisopropyl groups likely reduce polarity, decreasing water solubility compared to Triethyl phosphonoacetate .

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